molecular formula C15H23Cl2NO B4222965 N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

Cat. No.: B4222965
M. Wt: 304.3 g/mol
InChI Key: VDHDQVXNQQFRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and methoxy groups, attached to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride typically involves the reaction of 3-chloro-4-methoxybenzylamine with 2-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or dichloromethane, and a catalyst like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets, altering their activity, and thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzylamine hydrochloride
  • N-(3-chloro-4-methoxybenzyl)-N-ethylethanamine hydrochloride
  • N-(3-chloro-4-methoxybenzyl)formamide

Uniqueness

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and cyclohexanamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11-5-3-4-6-14(11)17-10-12-7-8-15(18-2)13(16)9-12;/h7-9,11,14,17H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHDQVXNQQFRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.